molecular formula C14H18N4O B2992286 N-[(1-Benzyltriazol-4-yl)methyl]butanamide CAS No. 2380009-54-9

N-[(1-Benzyltriazol-4-yl)methyl]butanamide

Cat. No.: B2992286
CAS No.: 2380009-54-9
M. Wt: 258.325
InChI Key: WBKKQGXMWJMQSP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Benzyltriazol-4-yl)methyl]butanamide typically involves the reaction of 1-benzyl-1H-1,2,3-triazole with butanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

1-Benzyl-1H-1,2,3-triazole+Butanoyl chlorideThis compound+HCl\text{1-Benzyl-1H-1,2,3-triazole} + \text{Butanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 1-Benzyl-1H-1,2,3-triazole+Butanoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Benzyltriazol-4-yl)methyl]butanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the benzyltriazole and butanamide groups, which confer distinct physicochemical properties and biological activities. The combination of these moieties enhances the compound’s versatility in various applications .

Properties

IUPAC Name

N-[(1-benzyltriazol-4-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-2-6-14(19)15-9-13-11-18(17-16-13)10-12-7-4-3-5-8-12/h3-5,7-8,11H,2,6,9-10H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKKQGXMWJMQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC1=CN(N=N1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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